(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol
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Overview
Description
(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol is a chemical compound derived from the carbazole family. Carbazole derivatives are known for their diverse biological activities, including antimicrobial and antifungal properties
Preparation Methods
The synthesis of (9-Ethyl-9H-carbazole-3,6-diyl)dimethanol involves several steps:
Starting Material: The process begins with 9H-carbazole.
Alkylation: Treatment of 9H-carbazole with bromoethane yields 9-ethyl-9H-carbazole.
Formylation: The intermediate 9-ethyl-9H-carbazole is then treated with phosphorous oxychloride to produce 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.
Chemical Reactions Analysis
(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbazole ring.
Common Reagents: Sodium borohydride, methanol, phosphorous oxychloride, and bromoethane are frequently used in these reactions.
Major Products: The primary products include alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Utilized in the production of photoelectrical substances, dyes, and supramolecular detection systems.
Mechanism of Action
The mechanism of action of (9-Ethyl-9H-carbazole-3,6-diyl)dimethanol involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The compound targets specific molecular pathways, inhibiting the growth and proliferation of bacteria and fungi .
Comparison with Similar Compounds
(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol can be compared with other carbazole derivatives:
Similar Compounds: 9-ethyl-9H-carbazole, 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.
Properties
CAS No. |
174815-03-3 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
[9-ethyl-6-(hydroxymethyl)carbazol-3-yl]methanol |
InChI |
InChI=1S/C16H17NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-8,18-19H,2,9-10H2,1H3 |
InChI Key |
RPMNJPVIQLEANM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CO)C3=C1C=CC(=C3)CO |
Origin of Product |
United States |
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